molecular formula C7H4BrN3O3 B12865440 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B12865440
M. Wt: 258.03 g/mol
InChI Key: LNYDWSLHMDRLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and hydroxyl groups in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable brominated pyridazine derivative, the compound can be synthesized through a series of reactions including bromination, hydroxylation, and carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or activate specific transcription factors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C7H4BrN3O3

Molecular Weight

258.03 g/mol

IUPAC Name

2-bromo-8-oxo-5H-imidazo[1,2-b]pyridazine-7-carboxylic acid

InChI

InChI=1S/C7H4BrN3O3/c8-4-2-11-6(10-4)5(12)3(1-9-11)7(13)14/h1-2,9H,(H,13,14)

InChI Key

LNYDWSLHMDRLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C2=NC(=CN2N1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.